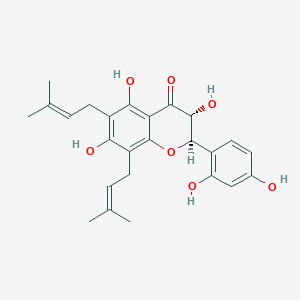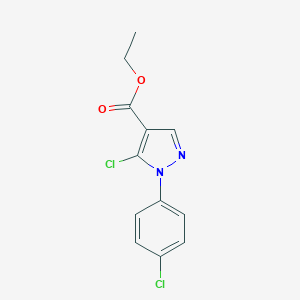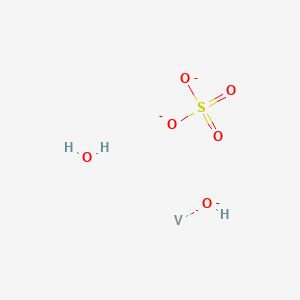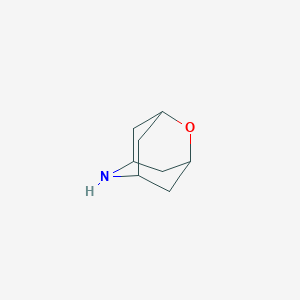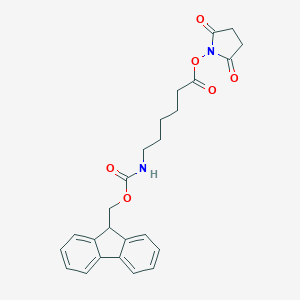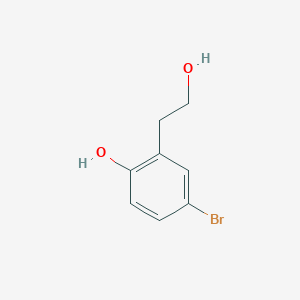
4-Bromo-2-(2-hydroxyethyl)phenol
Übersicht
Beschreibung
4-Bromo-2-(2-hydroxyethyl)phenol is a chemical compound with the CAS number 198277-06-4 . It has a molecular weight of 217.06 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(2-hydroxyethyl)phenol is1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Phenols, including 4-Bromo-2-(2-hydroxyethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The specific reactions of 4-Bromo-2-(2-hydroxyethyl)phenol are not detailed in the search results.Physical And Chemical Properties Analysis
4-Bromo-2-(2-hydroxyethyl)phenol has a melting point of 63-65°C . It is a powder at room temperature . The density is predicted to be 1.615±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Electrochemical and Magnetic Properties : Research on dicopper(II) complexes derived from unsymmetrical binucleating ligands, including variants of 4-Bromo-2-(2-hydroxyethyl)phenol, revealed unique spectral, electrochemical, and magnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999).
- Thermotropic Dendrimers : The compound played a role in the synthesis of thermotropic dendrimers, highlighting its potential in creating advanced polymer materials (Percec, Chu, & Kawasumi, 1994).
- Structural and Thermal Analyses : Copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol were synthesized, showcasing its utility in forming complex metal-organic structures (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Chemistry and Chemical Reactions
- Halogenation and Isomerization : Studies on bromination of phenols, including 4-Bromo-2-(2-hydroxyethyl)phenol, provided insights into chemical reactions like isomerization and disproportionation, which are fundamental in organic chemistry (Fischer & Henderson, 1983).
- Sulfonamide-derived Compounds : The role of 4-Bromo-2-(2-hydroxyethyl)phenol in the synthesis of sulfonamide-derived compounds and their transition metal complexes was explored, contributing to the development of new chemical compounds with potential applications in biology and medicine (Chohan & Shad, 2011).
Applications in Crystallography
- Crystal Structures : Research on the crystal structures of copper(II) and nickel(II) complexes involving 4-Bromo-2-(2-hydroxyethyl)phenol enhances our understanding of molecular configurations and intermolecular interactions (Chumakov, Tsapkov, Filippova, Bocelli, & Gulea, 2008).
Environmental and Water Treatment
- Oxidation in Water Treatment : The study of the oxidation of bromophenols, like 4-Bromo-2-(2-hydroxyethyl)phenol, during water treatment with potassium permanganate, is crucial for understanding the formation of potentially harmful by-products (Jiang, Gao, Pang, Wang, Huangfu, Liu, & Ma, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICVPANHDBWIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617135 | |
| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-hydroxyethyl)phenol | |
CAS RN |
198277-06-4 | |
| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)
